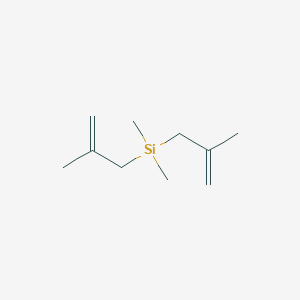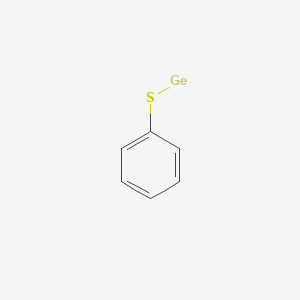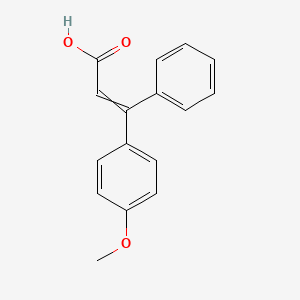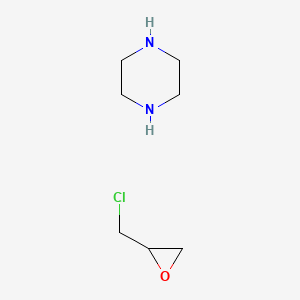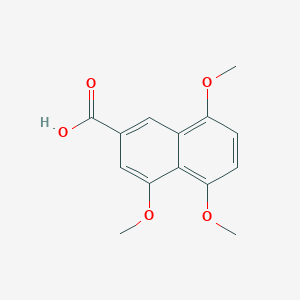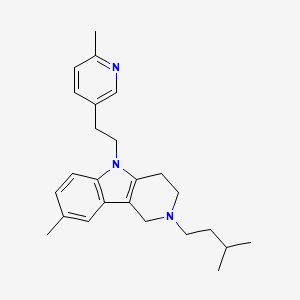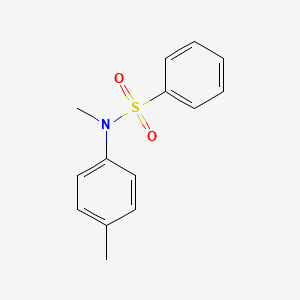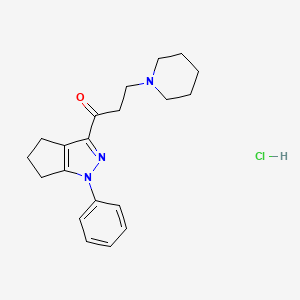
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanone backbone, a tetrahydro-phenyl-cyclopentapyrazolyl group, and a piperidino moiety, all combined with a monohydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the piperidino group and the formation of the monohydrochloride salt. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-morpholino-, monohydrochloride
- 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-pyrrolidino-, monohydrochloride
Comparison: Compared to similar compounds, 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride is unique due to its specific piperidino group, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21484-34-4 |
|---|---|
Molekularformel |
C20H26ClN3O |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c24-19(12-15-22-13-5-2-6-14-22)20-17-10-7-11-18(17)23(21-20)16-8-3-1-4-9-16;/h1,3-4,8-9H,2,5-7,10-15H2;1H |
InChI-Schlüssel |
RVSXRNHWGRTLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


